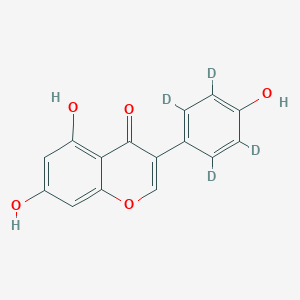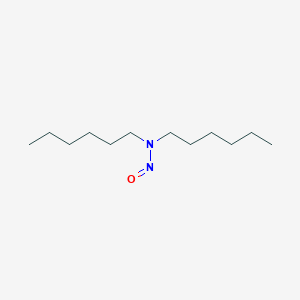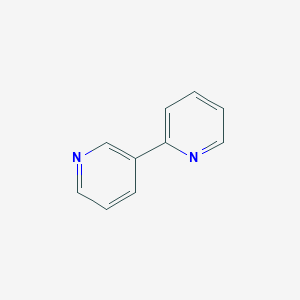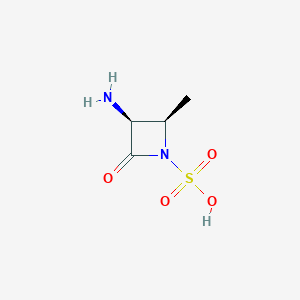
Genistein-2',3',5',6'-d4
Descripción general
Descripción
Genisteína-d4 es un derivado deuterado de la genisteína, un fitoestrógeno isoflavonoide que se encuentra en la soja. Se utiliza principalmente como un estándar interno para la cuantificación de la genisteína en varias aplicaciones analíticas, como la cromatografía de gases-espectrometría de masas (GC-MS) y la cromatografía líquida-espectrometría de masas (LC-MS) . La propia genisteína es conocida por sus propiedades inhibitorias de la cinasa, anticancerígenas, hepatoprotectoras y antivirales .
Aplicaciones Científicas De Investigación
La genisteína-d4 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como estándar interno en química analítica para la cuantificación de la genisteína.
Biología: Se estudia por sus efectos en varios procesos biológicos, incluida la señalización celular y la apoptosis.
Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento del cáncer, la protección del hígado y la actividad antiviral.
Industria: Se utiliza en el desarrollo de productos farmacéuticos y nutracéuticos
Mecanismo De Acción
La genisteína-d4 ejerce sus efectos a través de varios mecanismos moleculares:
Inhibición de la Cinasa: Inhibe las cinasas de tirosina como EGFR, pp50 v-Src y pp110 gag-fes, lo que lleva a una disminución de la fosforilación y la señalización.
Inducción de la Apoptosis: Promueve la apoptosis en las células cancerosas al modular el ciclo celular y las vías apoptóticas.
Efectos Antiinflamatorios: Reduce la inflamación al disminuir la secreción de citoquinas proinflamatorias
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Genistein-2’,3’,5’,6’-d4 exhibits specific inhibitory activity against tyrosine kinases, including the autophosphorylation of the epidermal growth factor receptor kinase . It inhibits other protein kinases through competitive inhibition of ATP . It also inhibits tyrosine protein kinase and DNA topoisomerase .
Cellular Effects
Genistein-2’,3’,5’,6’-d4 has been shown to inhibit proliferation and induce apoptosis in a variety of cancer cells . It reduces tumor invasion and angiogenesis in certain cancer models . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Genistein-2’,3’,5’,6’-d4 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including specific inhibitory activity against tyrosine kinases .
Dosage Effects in Animal Models
The effects of Genistein-2’,3’,5’,6’-d4 vary with different dosages in animal models . It has been shown to reduce tumor invasion and angiogenesis in certain cancer models when administered at specific doses
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La genisteína-d4 se sintetiza incorporando átomos de deuterio en la molécula de genisteína. El proceso implica la deuteración selectiva de átomos de hidrógeno específicos en la estructura de la genisteína. Esto se puede lograr a través de varias reacciones químicas, incluida la hidrogenación catalítica utilizando gas deuterio o disolventes deuterados .
Métodos de Producción Industrial
La producción industrial de genisteína-d4 normalmente implica la síntesis a gran escala utilizando reactivos y catalizadores deuterados. El proceso está optimizado para garantizar un alto rendimiento y pureza del producto final. El compuesto sintetizado se purifica entonces utilizando técnicas como la recristalización o la cromatografía para lograr el nivel deseado de deuteración y pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
La genisteína-d4 experimenta reacciones químicas similares a la genisteína, incluidas:
Oxidación: La genisteína-d4 puede oxidarse para formar varios productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir la genisteína-d4 en sus formas reducidas.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de genisteína-d4.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Los reactivos como los halógenos y los agentes alquilantes se emplean para las reacciones de sustitución.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de la genisteína-d4 puede producir quinonas, mientras que la reducción puede producir dihidrogenisteína .
Comparación Con Compuestos Similares
La genisteína-d4 es única debido a su marcado con deuterio, lo que mejora su estabilidad y permite una cuantificación precisa en aplicaciones analíticas. Los compuestos similares incluyen:
Genisteína: La forma no deuterada con actividades biológicas similares.
Daidzeína: Otro isoflavonoide con estructura y propiedades similares, pero carece del marcado con deuterio
Propiedades
IUPAC Name |
5,7-dihydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,16-18H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBJGXHYKVUXJN-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=COC3=CC(=CC(=C3C2=O)O)O)[2H])[2H])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473830 | |
| Record name | Genistein-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187960-08-3 | |
| Record name | Genistein-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














